N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899994-78-6
VCID: VC7214804
InChI: InChI=1S/C19H22N4O5S/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2,4-5,8,14H,3,6-7,9-11H2,1H3,(H,20,24)(H,21,25)
SMILES: CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.47

N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide

CAS No.: 899994-78-6

Cat. No.: VC7214804

Molecular Formula: C19H22N4O5S

Molecular Weight: 418.47

* For research use only. Not for human or veterinary use.

N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide - 899994-78-6

Specification

CAS No. 899994-78-6
Molecular Formula C19H22N4O5S
Molecular Weight 418.47
IUPAC Name N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C19H22N4O5S/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2,4-5,8,14H,3,6-7,9-11H2,1H3,(H,20,24)(H,21,25)
Standard InChI Key RIFMVSQLBXMDNG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4

Introduction

The chemical name N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide suggests a complex heterocyclic structure. It combines the following elements:

  • A thieno[3,4-c]pyrazole core: This framework is common in bioactive molecules and pharmaceuticals.

  • A 3-methylphenyl substituent: Known for influencing hydrophobic interactions in biological systems.

  • An oxolan (tetrahydrofuran) moiety: Often associated with solubility and stability enhancements in drug design.

  • Two amide groups: These functional groups are critical for hydrogen bonding and biological activity.

Key Features:

  • Thieno[3,4-c]pyrazole Core:

    • This bicyclic system integrates sulfur and nitrogen atoms, which are known to enhance binding affinity in enzyme inhibition.

    • The presence of a dioxo group indicates potential redox activity or interaction with oxidoreductase enzymes.

  • Substituents:

    • The 3-methylphenyl group may contribute to lipophilicity and membrane permeability.

    • The oxolan-2-ylmethyl group could improve solubility and facilitate interactions with polar environments.

Possible Representations:

Functional GroupRole in Activity
Thieno-pyrazoleCore pharmacophore for bioactivity
MethylphenylHydrophobic interactions
AmidesHydrogen bonding with biological targets
OxolanSolubility and stability enhancement

Potential Applications

Compounds with similar structures are often explored for their pharmaceutical potential. Based on its features, the compound may exhibit the following properties:

  • Anti-inflammatory Activity:

    • The thieno-pyrazole scaffold has been studied as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.

  • Antimicrobial Properties:

    • Heterocyclic compounds with sulfur and nitrogen atoms frequently display antimicrobial effects by disrupting bacterial enzymes or membranes.

  • Antioxidant Potential:

    • The dioxo functionality might participate in redox reactions, scavenging free radicals.

  • Drug Delivery Enhancements:

    • The oxolan group could improve pharmacokinetics by increasing water solubility.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable, a general strategy can be inferred:

  • Formation of the Thieno[3,4-c]pyrazole Core:

    • Cyclization reactions involving thiophene derivatives and hydrazine-based reagents.

  • Functionalization with Substituents:

    • Electrophilic substitution to introduce the methylphenyl group.

    • Amide bond formation using ethylenediamine derivatives.

  • Introduction of Oxolan Group:

    • Alkylation reactions using oxolane derivatives under basic conditions.

Analytical Characterization

To confirm its structure and purity, the compound would typically be analyzed using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^13C NMR to identify chemical shifts corresponding to aromatic rings, amides, and oxolane groups.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like amides (C=OC=O) and thiophenes (CSC-S).

  • X-ray Crystallography:

    • For detailed three-dimensional structural elucidation.

In Silico Studies:

Molecular docking can predict interactions with biological targets like enzymes or receptors.

In Vitro Assays:

Testing against bacterial strains or enzyme inhibition assays (e.g., COX or LOX).

In Vivo Studies:

Animal models to evaluate pharmacokinetics, toxicity, and efficacy.

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